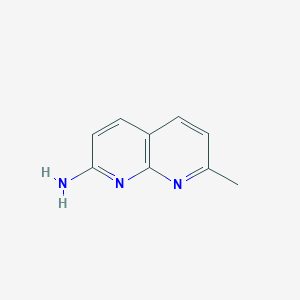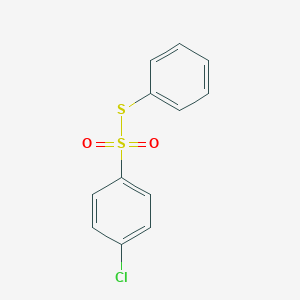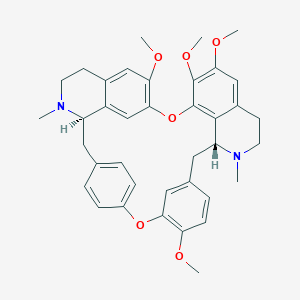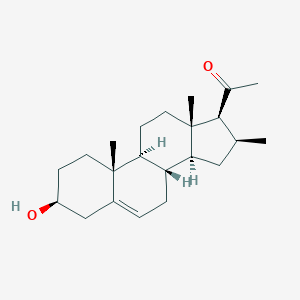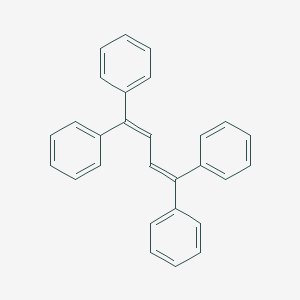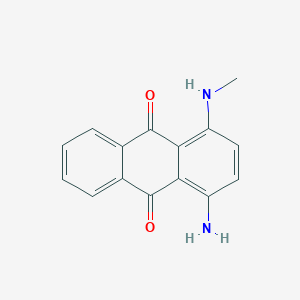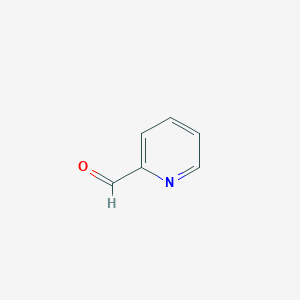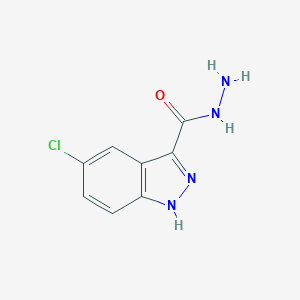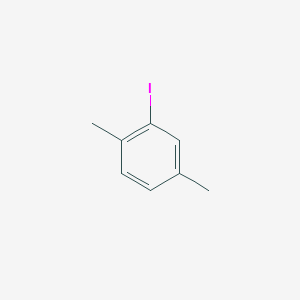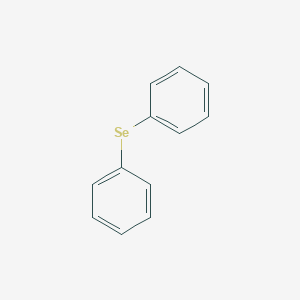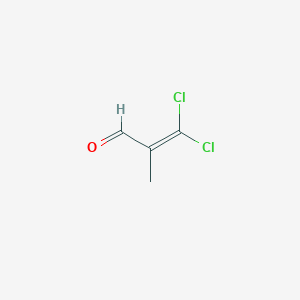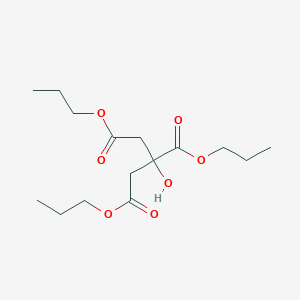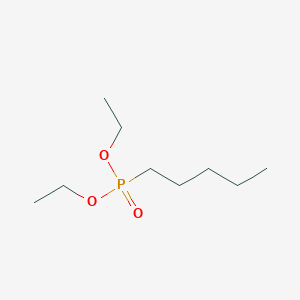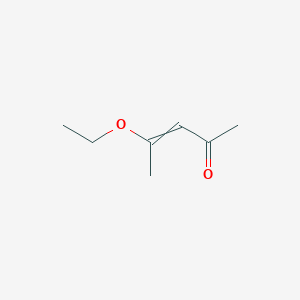
4-Ethoxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxypent-3-en-2-one is a chemical compound that belongs to the family of enones. It is a yellow liquid with a fruity odor and is widely used in the field of organic synthesis. The compound is known for its unique chemical properties and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
4-Ethoxypent-3-en-2-one has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound has also been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Ethoxypent-3-en-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound has been found to inhibit the growth of various microorganisms by disrupting their metabolic pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Efectos Bioquímicos Y Fisiológicos
4-Ethoxypent-3-en-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethoxypent-3-en-2-one in lab experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for long periods without degradation. However, the compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound's reactivity towards nucleophiles can make it challenging to control in certain reactions.
Direcciones Futuras
There are several future directions for the research of 4-Ethoxypent-3-en-2-one. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Another area of research is the investigation of the compound's potential as an anticancer agent. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 4-Ethoxypent-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method of producing the compound.
Propiedades
Número CAS |
1540-24-5 |
|---|---|
Nombre del producto |
4-Ethoxypent-3-en-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-ethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(3)5-6(2)8/h5H,4H2,1-3H3 |
Clave InChI |
QYEVFNRONKBUNY-UHFFFAOYSA-N |
SMILES isomérico |
CCO/C(=C\C(=O)C)/C |
SMILES |
CCOC(=CC(=O)C)C |
SMILES canónico |
CCOC(=CC(=O)C)C |
Otros números CAS |
1540-24-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



